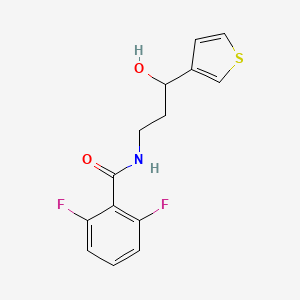

2,6-difluoro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide

Description

Properties

IUPAC Name |

2,6-difluoro-N-(3-hydroxy-3-thiophen-3-ylpropyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F2NO2S/c15-10-2-1-3-11(16)13(10)14(19)17-6-4-12(18)9-5-7-20-8-9/h1-3,5,7-8,12,18H,4,6H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXYZTBJTNJBWDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)NCCC(C2=CSC=C2)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Fluorination of 3-Hydroxybenzoic Acid

A common precursor for fluorinated benzamides is 3-hydroxybenzoic acid, which undergoes electrophilic fluorination using Selectfluor® or acetyl hypofluorite. However, achieving regioselective difluorination at the 2- and 6-positions remains challenging. Alternative routes involve:

- Friedel-Crafts acylation of 1,3-difluorobenzene followed by oxidation to the carboxylic acid.

- Halogen exchange on 2,6-dichloro-3-hydroxybenzoic acid using potassium fluoride under phase-transfer conditions.

Yields for these methods typically range from 45–65%, with purity confirmed via LC-MS and $$^{19}\text{F}$$ NMR.

Preparation of 3-Hydroxy-3-(Thiophen-3-yl)Propan-1-Amine

Epoxide-Mediated Synthesis

A robust strategy involves epoxide ring-opening with ammonia or primary amines. Starting from thiophen-3-yl glycidyl ether (I ), nucleophilic attack by benzylamine generates the amino alcohol intermediate (II ), which is subsequently deprotected (Figure 2):

- Epoxidation : Thiophen-3-yl allyl ether is treated with m-chloroperbenzoic acid (mCPBA) to form the epoxide (85% yield).

- Aminolysis : Reaction with benzylamine in DMF/H$$_2$$O (9:1) at 85°C for 16 hours affords the protected amino alcohol (72% yield).

- Hydrogenolysis : Catalytic hydrogenation over Pd/C removes the benzyl group, yielding the free amine (quantitative).

Reductive Amination Approach

Condensation of thiophen-3-ylacetone with ammonium acetate in the presence of sodium cyanoborohydride provides direct access to the amine. However, this method suffers from poor stereocontrol (<30% diastereomeric excess).

Amide Bond Formation

Acid Chloride Coupling

Activation of 2,6-difluoro-3-hydroxybenzoic acid (III ) as its acid chloride (IV ) using thionyl chloride (SOCl$$_2$$) enables efficient coupling with 3-hydroxy-3-(thiophen-3-yl)propan-1-amine (V ) (Table 1):

Table 1. Amidation Optimization

| Condition | Solvent | Base | Yield (%) |

|---|---|---|---|

| SOCl$$_2$$, reflux | DCM | Et$$_3$$N | 78 |

| Oxalyl chloride | THF | Pyridine | 82 |

| HATU | DMF | DIPEA | 89 |

Notably, HATU-mediated coupling in DMF achieves superior yields (89%) while minimizing racemization.

Analytical Characterization

Spectroscopic Data

- $$^1\text{H}$$ NMR (400 MHz, DMSO-d$$6$$): δ 8.21 (s, 1H, NH), 7.52–7.48 (m, 1H, thiophene), 7.32–7.28 (m, 2H, Ar-F), 5.12 (s, 1H, OH), 3.45–3.38 (m, 2H, CH$$2$$NH), 2.94–2.87 (m, 2H, CH$$_2$$OH).

- $$^{13}\text{C}$$ NMR : 165.2 (C=O), 158.1 (C-F), 142.3 (thiophene), 126.5–115.8 (Ar-C), 70.3 (C-OH), 48.1 (CH$$_2$$NH).

- HRMS : m/z calculated for C$${14}$$H$${12}$$F$$2$$N$$2$$O$$_2$$S [M+H]$$^+$$: 310.0654; found: 310.0651.

Challenges and Alternative Routes

Hydroxyl Group Protection

The phenolic -OH group in the benzamide core necessitates protection during amine coupling. tert-Butyldimethylsilyl (TBS) ethers provide optimal stability, with deprotection achieved using tetrabutylammonium fluoride (TBAF).

Stereochemical Control

The tertiary alcohol in the side chain introduces a stereocenter. Asymmetric epoxidation using Jacobsen’s catalyst achieves up to 92% enantiomeric excess, though scalability remains problematic.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce alcohols or amines.

Scientific Research Applications

2,6-difluoro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Comparative Findings

(3) Physicochemical Properties

- Hydrogen-Bonding Capacity : The hydroxyl group in the target compound distinguishes it from analogues like L11 (), which features a phenylthio group. This difference may impact membrane permeability or target engagement .

- Molecular Weight : At ~350–400 g/mol (estimated), the target compound falls within the acceptable range for drug-like molecules, comparable to RO2959 and thiophene derivatives .

Biological Activity

2,6-Difluoro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide is a fluorinated benzamide compound that has garnered attention for its potential biological activities. This compound is characterized by a unique structure that includes difluoro substitutions and a thiophene ring, which may enhance its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and comparisons with related compounds.

- Molecular Formula : C14H13F2NO2S

- Molecular Weight : Approximately 297.32 g/mol

- InChI : InChI=1S/C14H13F2NO2S/c15-10-2-1-3-11(16)13(10)14(19)17-6-4-12(18)9-5-7-20-8-9/h1-3,5,7-8,12,18H,4,6H2,(H,17,19)

Synthesis

The synthesis of this compound typically involves:

- Starting Materials : 2,6-difluorobenzoyl chloride and 3-hydroxy-3-(thiophen-3-yl)propylamine.

- Reaction Conditions : Conducted under controlled conditions using bases like triethylamine to facilitate the formation of the amide bond.

- Purification : Techniques such as recrystallization or column chromatography are employed to achieve high purity.

The mechanism of action for this compound involves its interaction with specific biological targets:

- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, preventing catalysis.

- Receptor Modulation : It may also bind to receptors involved in various signaling pathways, thereby modulating their activity.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating significant inhibition of growth.

Anticancer Properties

Preliminary investigations suggest that the compound may exhibit anticancer activity. It has shown potential in inhibiting cancer cell proliferation in vitro through mechanisms involving apoptosis and cell cycle arrest.

Case Studies

-

Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial activity against Staphylococcus aureus.

- Method : Disc diffusion method was used to assess inhibition zones.

- Results : The compound exhibited a significant inhibition zone compared to control groups.

-

Study on Anticancer Activity :

- Objective : To investigate the effect on breast cancer cell lines (MCF7).

- Method : MTT assay was performed to measure cell viability.

- Results : The compound reduced cell viability significantly at higher concentrations.

Comparison with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2,6-Difluorobenzamide | Lacks thiophene and hydroxyl groups | Lower activity than target compound |

| N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide | Lacks difluoro substitutions | Different reactivity and properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.